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molecular formula C9H16O6 B146577 Diethyl bis(hydroxymethyl)malonate CAS No. 20605-01-0

Diethyl bis(hydroxymethyl)malonate

Cat. No. B146577
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024028B2

Procedure details

To a clear solution of diethyl bis(hydroxymethyl)malonate in 478 mL (6.52 mol) of acetone and 478 mL (8.45 mol) of acetone dimethylacetal was added 1.1 mL (42 mmol) of concentrated sulfuric acid and the reaction was stirred at room temperature overnight (19 hours). After 120 mL of saturated sodium carbonate was added, the mixture was stirred at room temperature for 15 minutes. The layers were separated and the semi-crystalline residue was washed with acetone (2×250 mL). The organics were evaporated. The residue was dispersed in 500 mL of ether and 250 mL of saturated Na2CO3, and stirred for 20 minutes. After the layers were separated, the organic layer was stirred with 250 mL of brine for 5 minutes and the layers separated. The organic layer was dried, evaporated, and placed under vacuum for 3 hours to produce a colorless oil, 527.5 g, in 94% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
478 mL
Type
reactant
Reaction Step One
Quantity
478 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:14][OH:15])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:16][C:17]([CH3:19])=O.COC(OC)(C)C.S(=O)(=O)(O)O>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:16][C:17]1([CH3:19])[O:1][CH2:2][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:14][O:15]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)OCC)(C(=O)OCC)CO
Name
Quantity
478 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
478 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight (19 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the semi-crystalline residue was washed with acetone (2×250 mL)
CUSTOM
Type
CUSTOM
Details
The organics were evaporated
ADDITION
Type
ADDITION
Details
The residue was dispersed in 500 mL of ether
STIRRING
Type
STIRRING
Details
250 mL of saturated Na2CO3, and stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After the layers were separated
STIRRING
Type
STIRRING
Details
the organic layer was stirred with 250 mL of brine for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
placed under vacuum for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to produce a colorless oil, 527.5 g

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
CC1(OCC(CO1)(C(=O)OCC)C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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